(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid involves several steps. One common method starts with the extraction of artemisinic acid from Artemisia annua. The artemisinic acid is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction of artemisinic acid followed by chemical modification. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like chloroform, dichloromethane, and ethyl acetate are commonly used in the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield alcohols or other reduced forms .
Scientific Research Applications
(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzymes: It can inhibit certain enzymes involved in metabolic pathways.
Modulating signaling pathways: The compound can affect signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Artemisinic acid: A precursor in the synthesis of (alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid.
Dihydroartemisinic acid: Another derivative of artemisinic acid with similar properties.
Artemisinin: A well-known antimalarial compound derived from artemisinic acid.
Uniqueness
Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H24O3 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-[(1aR)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid |
InChI |
InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8?,9?,10?,11?,12?,13?,15-/m1/s1 |
InChI Key |
FRUVDMZCZGVCDC-KCAYXADESA-N |
Isomeric SMILES |
CC1CCC(C2C1CC[C@@]3(C2O3)C)C(C)C(=O)O |
Canonical SMILES |
CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O |
Origin of Product |
United States |
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